molecular formula C11H9ClN4OS B2450385 5-chloro-2-(methylsulfanyl)-N-(pyridin-3-yl)pyrimidine-4-carboxamide CAS No. 833445-13-9

5-chloro-2-(methylsulfanyl)-N-(pyridin-3-yl)pyrimidine-4-carboxamide

Cat. No.: B2450385
CAS No.: 833445-13-9
M. Wt: 280.73
InChI Key: QTHZLYHZGGWBQD-UHFFFAOYSA-N
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Description

5-chloro-2-(methylsulfanyl)-N-(pyridin-3-yl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C11H9ClN4OS and its molecular weight is 280.73. The purity is usually 95%.
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Scientific Research Applications

Structure-Activity Relationship Studies

  • NF-κB and AP-1 Gene Expression Inhibition: This compound has been studied for its inhibitory effects on NF-κB and AP-1 transcription factors. Specifically, substitutions at different positions of the pyrimidine ring have been explored to understand their impact on activity and oral bioavailability (Palanki et al., 2000).

Synthesis Optimization

  • Synthesis Improvement: Efforts have been made to improve the synthesis process of similar pyrimidine derivatives, optimizing conditions for better yield and purity (Yang-Heon Song, 2007).

Novel Compound Identification

  • Glycine Transporter 1 Inhibition: A structurally diverse compound related to the pyrimidine derivative was identified as a potent and orally available Glycine Transporter 1 (GlyT1) inhibitor, indicating its potential in central nervous system applications (Yamamoto et al., 2016).

Antimicrobial Activity

  • Antimicrobial Properties: Some derivatives of similar pyrimidine compounds have shown significant antimicrobial activity, especially against strains like Proteus vulgaris and Pseudomonas aeruginosa (Kolisnyk et al., 2015).

Anti-Angiogenic and DNA Cleavage Studies

  • Cancer Research: Pyrimidine derivatives have been evaluated for their anti-angiogenic properties and DNA cleavage activities, indicating their potential as anticancer agents (Kambappa et al., 2017).

Analgesic Properties

  • Analgesic Potential: Some pyrimidine compounds have been synthesized and assessed for analgesic properties, showing increased biological activity in certain derivatives (Ukrainets et al., 2015).

Non-Linear Optical and Molecular Docking Studies

  • Computational Chemistry: Studies involving the synthesis of similar pyrimidine derivatives and their analysis through computational chemistry methods have been conducted to explore their non-linear optical properties and potential anticancer activities (Jayarajan et al., 2019).

Properties

IUPAC Name

5-chloro-2-methylsulfanyl-N-pyridin-3-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4OS/c1-18-11-14-6-8(12)9(16-11)10(17)15-7-3-2-4-13-5-7/h2-6H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHZLYHZGGWBQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NC2=CN=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649330
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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